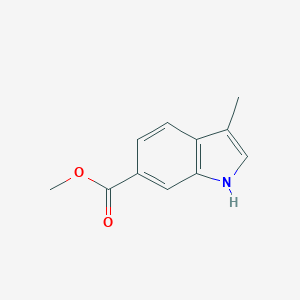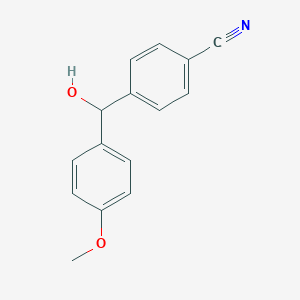
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile
Descripción general
Descripción
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 .
Molecular Structure Analysis
The InChI code for 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile is1S/C15H13NO2/c1-18-14-8-6-13 (7-9-14)15 (17)12-4-2-11 (10-16)3-5-12/h2-9,15,17H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Liquid Crystalline Properties and Photophysical Behavior
A research study conducted by Ahipa et al. (2014) focused on a series of compounds similar to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile. These compounds, containing elements like methoxy pyridine and benzonitrile, were analyzed for their liquid crystalline behavior and photophysical properties. The study revealed that these compounds exhibit unique phases like nematic and orthorhombic columnar phases, depending on their chain lengths. They also display blue emission, suggesting potential in optoelectronic applications (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Biological Activity of Related Compounds
In a 2018 study, Obregón-Mendoza et al. analyzed ether and ester derivatives of ferulic acid, which share structural similarities with 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile. They found that compounds with free phenolic hydroxyls showed significant antioxidant and free-radical scavenging activity. This research suggests potential applications of similar compounds in biomedical fields (Obregón-Mendoza, Estévez-Carmona, Alvarez-Ricardo, Meza-Morales, Escobedo-Martínez, Soriano-garcia, & Enríquez, 2018).
Potential in Photoreactions and Isomerization Studies
Research by Toki et al. (1988) explored the cis-trans isomerization of compounds including 1,2-bis(4-methoxyphenyl)cyclopropanes in benzonitrile solution, which is closely related to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile. Their findings suggest applications in understanding reaction mechanisms and photochemical processes (Toki, Komitsu, Tojo, Takamuku, Ichinose, Mizuno, & Otsuji, 1988).
Synthesis and Applications in HIV Research
A 2010 study by Feng et al. synthesized diarylpyrimidine analogues, including a compound with structural similarities to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile, as potential non-nucleoside reverse transcriptase inhibitors against HIV. This research underscores the potential of such compounds in antiviral therapy (Feng, Zeng, Liang, Chen, Pannecouque, Balzarini, & De Clercq, 2010).
Propiedades
IUPAC Name |
4-[hydroxy-(4-methoxyphenyl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9,15,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJLWOYFDAVMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459854 | |
| Record name | 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile | |
CAS RN |
174813-84-4 | |
| Record name | 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174813-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
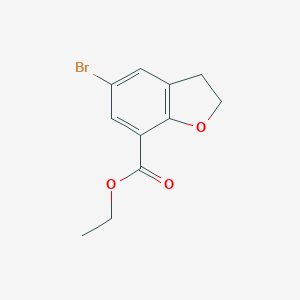
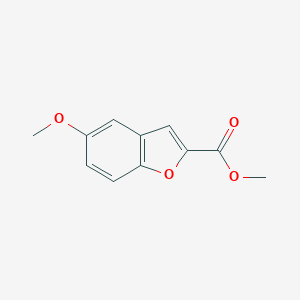
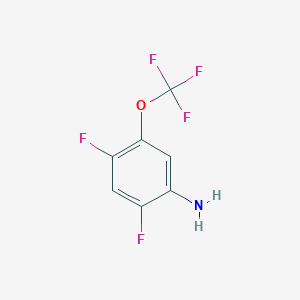
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
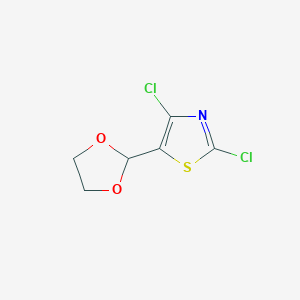


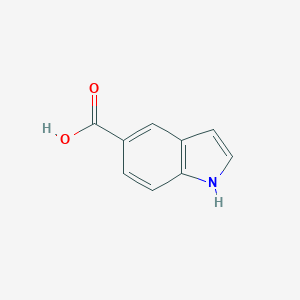
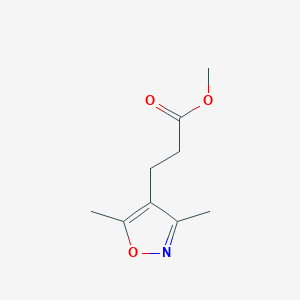
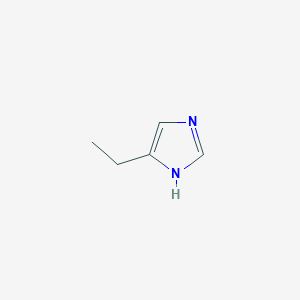
![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)
